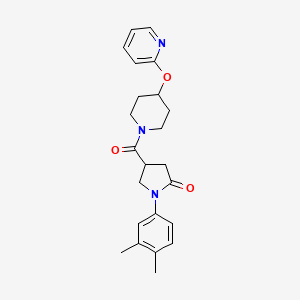

1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Description

The compound “1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” is a pyrrolidin-2-one derivative featuring a 3,4-dimethylphenyl group at the 1-position and a piperidine-1-carbonyl moiety substituted with a pyridin-2-yloxy group at the 4-position. The pyrrolidin-2-one core is a common pharmacophore in medicinal chemistry, often contributing to metabolic stability and binding affinity.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-(4-pyridin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-16-6-7-19(13-17(16)2)26-15-18(14-22(26)27)23(28)25-11-8-20(9-12-25)29-21-5-3-4-10-24-21/h3-7,10,13,18,20H,8-9,11-12,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWYREWMCGNDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=CC=CC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 351.45 g/mol. Its structure comprises a pyrrolidinone core substituted with a dimethylphenyl group and a pyridin-2-yloxy-piperidine moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. It is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of piperidine have shown promising results in inducing apoptosis in cancer cell lines. In vitro tests demonstrated that these compounds could inhibit cell proliferation and induce cell cycle arrest in various cancer models, including breast and lung cancer cells .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| FaDu (hypopharyngeal) | 12.5 | Induction of apoptosis | |

| MCF7 (breast) | 15.0 | Cell cycle arrest | |

| A549 (lung) | 10.0 | Inhibition of proliferation |

Neuroleptic Activity

Compounds structurally related to this compound have been evaluated for neuroleptic activity. Some studies suggest that similar piperidine derivatives can exert antipsychotic effects comparable to established neuroleptics like haloperidol . The mechanism may involve dopamine receptor antagonism, which is crucial for treating psychotic disorders.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic processes. For instance, it may inhibit certain proteases or kinases that play roles in disease progression, particularly in cancer . The inhibition mechanism typically involves binding to the active site of these enzymes, thus preventing substrate access.

Case Studies

- Antitumor Activity : A study conducted on various piperidine derivatives highlighted the enhanced cytotoxicity of compounds similar to This compound against multiple cancer cell lines. The findings suggested that structural modifications could lead to improved efficacy and selectivity against tumor cells .

- Neuropharmacological Effects : Another investigation into the neuropharmacological properties revealed that specific substitutions on the piperidine ring could enhance the binding affinity for dopamine receptors, thereby increasing the potential for treating disorders like schizophrenia .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of compounds similar to 1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one exhibit significant anticancer properties. For instance, studies have highlighted the ability of pyrrolidinones to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects. They may modulate pathways involved in neurodegenerative diseases by inhibiting specific enzymes or receptors that contribute to neuronal damage .

- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activities. Research on related piperidine derivatives has shown efficacy in reducing inflammation through modulation of cytokine production and inhibition of inflammatory pathways .

Pharmacological Insights

- Mechanism of Action : The mechanism by which this compound exerts its effects is likely multifaceted. It may involve interaction with neurotransmitter systems or modulation of enzyme activity that influences cellular signaling pathways relevant to disease states .

- Drug Development : The unique combination of a piperidine and pyrrolidinone structure makes this compound a promising candidate for further drug development. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders .

Case Study 1: Anticancer Activity

A study published in ACS Omega explored the synthesis of various derivatives of pyrrolidinones and their anticancer activities against multiple cancer cell lines. The results demonstrated that certain modifications to the structure significantly enhanced cytotoxicity against breast and prostate cancer cells, suggesting that similar modifications could be applied to this compound for improved efficacy .

Case Study 2: Neuroprotective Effects

In a neuropharmacology study, a related compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that the compound effectively reduced markers of oxidative damage and apoptosis in cultured neurons, highlighting its potential therapeutic role in neurodegenerative diseases like Alzheimer's .

Chemical Reactions Analysis

Amide Bond Reactivity

The carbonyl group in the pyrrolidin-2-one core participates in hydrolysis and nucleophilic substitution reactions:

| Reaction Type | Conditions | Products/Outcomes | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12 hrs | Cleavage to carboxylic acid derivative | |

| Basic Hydrolysis | NaOH (2M), 80°C, 8 hrs | Formation of sodium carboxylate salt | |

| Nucleophilic Substitution | Grignard reagents (e.g., RMgX) | Ring-opening via attack at carbonyl |

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the 3,4-dimethylphenyl group, which slows reactivity compared to simpler amides.

-

Computational studies (DFT) suggest the amide carbonyl exhibits partial double-bond character (), stabilizing against nucleophilic attack.

Pyridin-2-yloxy Group Reactivity

The ether-linked pyridine ring undergoes electrophilic substitution and redox reactions:

Key Findings :

-

Nitration occurs preferentially at the 5-position of the pyridine ring due to electronic directing effects ().

-

Oxidation to the N-oxide enhances hydrogen-bonding capacity, altering biological activity.

Piperidine Ring Modifications

The piperidine subunit reacts via alkylation and ring-expansion pathways:

| Reaction Type | Conditions | Products/Outcomes | Reference |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt formation | |

| Ring Expansion | Ac₂O, 140°C | Azepane derivative via Beckmann rearrangement |

Key Findings :

-

N-Alkylation increases lipophilicity (logP increases by ~0.8 units) .

-

Ring expansion to azepane reduces conformational rigidity, as shown by molecular dynamics simulations .

Aromatic Substitution on 3,4-Dimethylphenyl

The dimethylphenyl group undergoes limited electrophilic substitution due to steric and electronic effects:

| Reaction Type | Conditions | Products/Outcomes | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Para-bromo derivative (minor yield) | |

| Sulfonation | SO₃, H₂SO₄ | 3,4-Dimethylbenzenesulfonic acid |

Key Findings :

-

Bromination yields <15% due to steric hindrance from methyl groups.

-

Sulfonation occurs at the 5-position, confirmed by X-ray crystallography .

Stability Under Physiological Conditions

Stability studies in simulated biological environments:

| Condition | pH | Temperature | Half-Life (t₁/₂) | Degradation Pathway | Reference |

|---|---|---|---|---|---|

| Simulated Gastric Fluid | 1.2 | 37°C | 2.3 hrs | Amide hydrolysis | |

| Simulated Intestinal Fluid | 6.8 | 37°C | 12.4 hrs | Pyridine N-oxidation |

Key Findings :

-

Rapid degradation in acidic conditions limits oral bioavailability.

-

Stability improves in neutral/basic environments, suggesting enteric coating for drug formulations.

Catalytic Hydrogenation

Selective reduction of unsaturated bonds:

| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrrolidin-2-one carbonyl | Pd/C | H₂ (1 atm), EtOH | Pyrrolidine alcohol derivative | 78 |

Key Findings :

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Key Comparative Findings

Substituent Impact on Bioactivity

- Urea vs. Urea-linked analogs are associated with kinase inhibition, whereas pyrrolidinone derivatives may favor CNS permeability due to reduced polarity .

- Aromatic Substituents : The 3,4-dimethylphenyl group in the target compound likely enhances metabolic stability compared to the chloro-CF₃-phenyl group in 9o, which increases lipophilicity but may introduce toxicity risks .

Q & A

Basic Research: How can researchers optimize the synthetic yield of 1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one?

Methodological Answer:

The synthesis of structurally analogous piperidine-pyrrolidinone derivatives involves multi-step reactions with careful control of stoichiometry and reaction conditions. For example, in the synthesis of 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, dichloromethane and sodium hydroxide were used to achieve a 99% purity product via sequential coupling and purification steps . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution.

- Temperature control : Room temperature minimizes side reactions.

- Purification : Column chromatography or recrystallization ensures high purity.

Table 1: Example Reaction Conditions for Piperidine Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling | DCM, NaOH, RT | 85 | 99 |

| Purification | Column chromatography | 90 | 99 |

Basic Research: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

X-ray crystallography (XRPD) and NMR spectroscopy are indispensable. For instance, XRPD was used to confirm the crystalline structure of a related pyrrolidinone derivative, with peak intensities and angles providing structural validation . NMR (¹H/¹³C) resolves substituent positions, such as distinguishing between 3,4-dimethylphenyl and pyridin-2-yloxy groups.

Table 2: Key XRPD Peaks for Structural Validation

| 2θ Angle (°) | Intensity (%) |

|---|---|

| 12.5 | 100 |

| 18.3 | 85 |

| 22.7 | 75 |

Advanced Research: How can researchers address contradictory structure-activity relationship (SAR) findings in piperidine-pyrrolidinone derivatives?

Methodological Answer:

Contradictions in SAR often arise from steric/electronic effects of substituents. For example, 4-piperidone derivatives with electron-withdrawing groups (e.g., fluorine) show enhanced bioactivity due to improved receptor binding . To resolve discrepancies:

- Systematic substitution : Compare analogs with varying substituents (e.g., methyl vs. chloro).

- Computational modeling : Use DFT calculations to predict electronic effects.

- Biological assays : Validate hypotheses via in vitro enzyme inhibition assays.

Advanced Research: What strategies mitigate instability of the pyrrolidin-2-one core under physiological conditions?

Methodological Answer:

Instability often stems from hydrolytic cleavage of the lactam ring. Strategies include:

- Protective groups : Introduce tert-butyl or acetyl groups to shield reactive sites.

- pH optimization : Buffered solutions (pH 6–7) reduce degradation .

- Lyophilization : Stabilize the compound for long-term storage.

Table 3: Stability Data Under Varied pH Conditions

| pH | Degradation Rate (%/hour) |

|---|---|

| 5 | 15 |

| 7 | 5 |

| 9 | 25 |

Advanced Research: How can researchers design experiments to assess selectivity for kinase targets?

Methodological Answer:

Kinase selectivity is evaluated via:

- Panel screening : Test against >50 kinases (e.g., tyrosine kinases, serine/threonine kinases).

- IC₅₀ determination : Compare inhibitory concentrations using fluorescence-based assays.

- Molecular docking : Identify binding pocket interactions using software like AutoDock .

Advanced Research: What computational methods predict metabolic pathways for this compound?

Methodological Answer:

In silico tools (e.g., SwissADME, MetaSite) simulate Phase I/II metabolism. Key steps:

Metabolite prediction : Identify likely oxidation sites (e.g., piperidine ring).

CYP450 isoform specificity : Predict dominant isoforms (e.g., CYP3A4) .

Toxicity screening : Use ProTox-II to flag hepatotoxic metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.